[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol
CAS No.: 1379349-77-5
Cat. No.: VC6798340
Molecular Formula: C6H6Cl2N2OS
Molecular Weight: 225.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379349-77-5 |
|---|---|
| Molecular Formula | C6H6Cl2N2OS |
| Molecular Weight | 225.09 |
| IUPAC Name | (4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methanol |
| Standard InChI | InChI=1S/C6H6Cl2N2OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h11H,2H2,1H3 |
| Standard InChI Key | XUBKYAVIDXQDJL-UHFFFAOYSA-N |
| SMILES | CSC1=NC(=C(C(=N1)Cl)CO)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol (CAS No. 1379349-77-5) belongs to the pyrimidine family, a class of heterocyclic aromatic compounds featuring a six-membered ring with nitrogen atoms at positions 1 and 3. Its molecular formula is , with a molecular weight of 225.09 g/mol. The IUPAC name, (4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methanol, reflects the chlorine atoms at positions 4 and 6, a methylsulfanyl group at position 2, and a hydroxymethyl substituent at position 5.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1379349-77-5 |
| Molecular Formula | |
| Molecular Weight | 225.09 g/mol |
| Synonyms | (4,6-Dichloro-2-methylthiopyrimidin-5-yl)methanol |
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis route for [4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol is documented in the literature, analogous pyrimidine derivatives provide methodological insights. A patent describing the synthesis of 4,6-dichloro-2-methylpyrimidine (CN102432547A) offers a relevant framework . The process involves:
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Condensation: Sodium methoxide-mediated reaction of dimethyl malonate with acetamidine hydrochloride in methanol to form 4,6-dihydroxy-2-methylpyrimidine .
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Chlorination: Treatment with triphosgene (a safer alternative to phosgene) in dichloroethane to replace hydroxyl groups with chlorine atoms .
For the target compound, introducing the methylsulfanyl group likely requires substituting the methyl group in intermediate stages. A plausible modification involves thiolation using methanesulfenyl chloride or displacement reactions with methylthiolate nucleophiles.
Table 2: Comparative Chlorination Reagents
| Reagent | Advantages | Limitations |
|---|---|---|
| POCl₃ | High reactivity | Toxic, corrosive |
| Triphosgene | Safer handling, reduced environmental impact | Requires controlled conditions |
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s structure positions it as a precursor for nucleoside analogs and kinase inhibitors. Key functional groups enable further derivatization:
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Chlorine Atoms: Serve as leaving groups for nucleophilic aromatic substitution, facilitating the introduction of amines or alkoxy groups.
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Methylsulfanyl Group: Enhances lipophilicity, potentially improving blood-brain barrier penetration in CNS-targeted drugs.
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| AstaTech | 95% | 0.1 g | 246 |
| Parchem | 95% | 1 g | 830 |
Future Research Directions
Mechanistic Studies
Elucidating the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) could expand its utility in medicinal chemistry.
Toxicology Profiling
In vitro assays to assess cytotoxicity and metabolic stability are critical for preclinical development.
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